molecular formula C5H3F2NO2 B2689355 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde CAS No. 2309467-27-2

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No. B2689355
CAS RN: 2309467-27-2
M. Wt: 147.081
InChI Key: VDAAOSLZZXVIFP-UHFFFAOYSA-N
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Description

The compound “5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is a specific organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a difluoromethyl group, which is a functional group consisting of a carbon atom bonded to two fluorine atoms and one hydrogen atom .


Synthesis Analysis

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . The synthesis of difluoromethylated products often involves the use of these reagents in combination with other compounds .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the difluoromethyl group would be key features of its structure .


Chemical Reactions Analysis

Difluoromethylation reactions can involve various mechanisms, including nucleophilic, electrophilic, and radical processes . The specific reactions that “this compound” would undergo would depend on the conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be influenced by factors such as its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antimicrobial Activities

Compounds synthesized via the Vilsmeier–Haack reaction approach, which may share structural similarities with 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde, have been identified for their potential antimicrobial properties. A study demonstrates the synthesis of a new series of compounds showing broad-spectrum antimicrobial activities, including good anti-oxidant activities, which may be considered as effective inhibitors of certain bacterial enzymes (Bhat et al., 2016).

Synthesis and Characterization of Derivatives

Research into the synthesis of derivatives related to this compound has yielded compounds with interesting chemical properties. For instance, the preparation of N-unsubstituted 1,2,4-triazole-3-carbaldehydes demonstrates the versatility of these compounds in forming dimeric structures in solid state, indicating potential applications in developing novel materials or chemical intermediates (Browne, 1971).

Organic Synthesis Methodologies

A significant application of this compound is found in organic synthesis methodologies. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole has facilitated the synthesis of 2,5-disubstituted-1,3-oxazoles, demonstrating a general route for the synthesis of derivatives with potential utility in various chemical reactions (Williams & Fu, 2010).

Innovative Chemical Reactions

The field of organic chemistry has also seen innovative reactions involving compounds similar to this compound. A notable study presents a method for the synthesis of 5-oxazolecarbaldehydes via intramolecular Pd(II)-catalyzed cyclization of propargylamides, offering an alternative synthetic pathway that avoids the challenges associated with direct formylation on oxazole rings (Beccalli et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For example, difluoromethylornithine, a compound containing a difluoromethyl group, is known to inhibit the enzyme ornithine decarboxylase, which plays a role in the biosynthesis of polyamines .

Safety and Hazards

The safety and hazards associated with a compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment. Safety data sheets provide information on these aspects for many compounds .

Future Directions

Difluoromethylation is a field of research that has seen significant developments in recent years, and there is potential for further advances in the synthesis of difluoromethylated compounds and their applications .

properties

IUPAC Name

5-(difluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-5(7)4-3(1-9)8-2-10-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAAOSLZZXVIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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